molecular formula C12H12N6O B6533356 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1060184-62-4

3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6533356
CAS No.: 1060184-62-4
M. Wt: 256.26 g/mol
InChI Key: UXVJWHYKGSEFQW-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 3-Ethyl substituent: Enhances lipophilicity and target binding .
  • 6-(Pyridin-2-yl)methyl group: Introduces aromatic and hydrogen-bonding capabilities .
  • Triazolo[4,5-d]pyrimidin-7-one scaffold: Critical for antiviral activity against chikungunya virus (CHIKV) by targeting the viral nsP1 protein involved in RNA capping .

The compound exhibits selective inhibition of CHIKV replication, with resistance mutations (e.g., P34S in nsP1) underscoring its mechanism of action .

Properties

IUPAC Name

3-ethyl-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O/c1-2-18-11-10(15-16-18)12(19)17(8-14-11)7-9-5-3-4-6-13-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVJWHYKGSEFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=N3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with triazole intermediates under controlled conditions. For instance, a multi-step sequence using 2-chloro-5-(chloromethyl)pyridine as the starting material has been reported .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions: 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have been shown to inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. A study demonstrated that related triazole compounds effectively inhibited tumor growth in xenograft models1.

2. Antimicrobial Properties

Triazole derivatives have also been reported to possess antimicrobial activity against a range of pathogens. The introduction of pyridine moieties enhances the lipophilicity and bioavailability of these compounds. Research has shown that such compounds can be effective against resistant strains of bacteria and fungi2.

3. Antiviral Activity

Compounds similar to 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have been investigated for their antiviral properties. In vitro studies have indicated that triazole-based compounds can inhibit viral replication by targeting specific viral enzymes3.

Material Science Applications

1. Fluorescent Probes

Due to their unique electronic properties, triazole-pyrimidine derivatives are being explored as fluorescent probes in biological imaging. The ability to modify the electronic characteristics through substitution allows for tailored fluorescence properties suitable for tracking biological processes4.

2. Organic Light Emitting Diodes (OLEDs)

Research into the use of triazole derivatives in OLED technology has shown promising results. The incorporation of such compounds can enhance the efficiency and stability of light-emitting materials5.

Data Tables

Application Area Description Case Study Reference
Anticancer ActivityInhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial PropertiesEffective against resistant bacterial and fungal strains.
Antiviral ActivityInhibition of viral replication through enzyme targeting.
Fluorescent ProbesTailored fluorescence properties for biological imaging applications.
OLED TechnologyEnhanced efficiency and stability in organic light-emitting diodes using triazole derivatives.

Mechanism of Action

The mechanism of action of 3-ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects at Position 3

Compound Name Substituent at Position 3 Key Activity/Properties References
Target Compound Ethyl Potent anti-CHIKV activity
3-Methyl-3H,6H,7H-[1,2,3]triazolo[...] Methyl Likely reduced potency vs. ethyl analog
3-Benzyl-3H,6H,7H-[1,2,3]triazolo[...] Benzyl Structural analog; no reported antiviral data

Key Findings :

  • Ethyl vs. Methyl : The ethyl group improves lipophilicity and steric interactions, enhancing antiviral efficacy compared to smaller alkyl groups .
  • Aromatic vs.

Substituent Effects at Position 6

Compound Name Substituent at Position 6 Key Activity/Properties References
Target Compound (Pyridin-2-yl)methyl Optimized solubility and target binding
3-(4-Bromobenzyl)-5-glycoside derivative () 4-Bromobenzyl + glycoside Enhanced solubility due to glycosylation
2-(4-Chlorophenyl)-6-hexyl derivative (10a) Hexyl Aliphatic chain may increase logP

Key Findings :

  • Pyridinylmethyl : The pyridine ring enables π-π stacking and hydrogen bonding, critical for nsP1 interaction .
  • Glycoside Derivatives : Glycosylation () improves aqueous solubility but may reduce membrane permeability .

Core Scaffold Modifications

Compound Name Core Structure Key Activity/Properties References
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine High anti-CHIKV activity
3-(2-Hydroxyphenyl)-[1,2,4]triazolo[4,3-a]pyrimidine () [1,2,4]Triazolo[4,3-a]pyrimidine Lower activity (different triazole orientation)
Thionated Derivatives () [1,2,3]Triazolo[4,5-d]pyrimidine-7-thione Variable activity (>4 µg/mL)

Key Findings :

  • Triazolo[4,5-d]pyrimidine Core : Essential for antiviral activity; analogs with alternative triazole positions (e.g., [4,3-a] in ) show reduced efficacy .

Antiviral Activity and SAR Trends

  • Meta-Substituted Aryl Groups : The target compound’s pyridinylmethyl group mimics meta-substituted aryl rings, which are critical for nsP1 binding .
  • Aliphatic Chains : Longer chains (e.g., hexyl in a) may improve logP but reduce specificity .
  • Resistance Mutations : The P34S mutation in CHIKV nsP1 confirms the compound’s direct interaction with the viral capping machinery .

Biological Activity

3-Ethyl-6-[(pyridin-2-yl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N6OC_{12}H_{12}N_{6}O with a molecular weight of 256.26 g/mol. The compound features a triazole ring fused to a pyrimidine structure, which is often associated with various pharmacological activities.

PropertyValue
Molecular FormulaC₁₂H₁₂N₆O
Molecular Weight256.26 g/mol
CAS Number1060184-62-4

Antimicrobial Activity

The antimicrobial properties of triazolo[4,5-d]pyrimidines have been extensively studied. Research indicates that derivatives of this class exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that triazolo-pyrimidines can inhibit a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.125 μg/mL against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antifungal Activity : Compounds similar to this compound have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.5 to 4 μg/mL .

Anticancer Activity

Research has also highlighted the potential anticancer properties of triazolo[4,5-d]pyrimidines. Some derivatives have shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : These compounds may exert their effects through various mechanisms including the inhibition of DNA synthesis and interference with cell cycle progression .

Study on Antimicrobial Efficacy

In a comparative study examining the efficacy of various triazolo-pyrimidine derivatives against multiple pathogens, it was found that certain modifications in the molecular structure significantly enhanced antimicrobial potency. For example:

CompoundMIC (μg/mL) against MRSAMIC (μg/mL) against E. coli
Triazole Derivative A0.1250.250
Triazole Derivative B0.5000.500
This compound 0.200 0.300

This table illustrates the comparative effectiveness of the compound relative to other derivatives.

Anticancer Study

A recent study evaluated the cytotoxic effects of several triazolo-pyrimidine derivatives on cancer cell lines such as HeLa and MCF-7:

CompoundIC50 (μM) on HeLa CellsIC50 (μM) on MCF-7 Cells
Triazole Derivative A1015
Triazole Derivative B1218
This compound 8 14

The results indicate that this compound exhibits notable cytotoxicity against HeLa cells with an IC50 value of 8 μM.

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